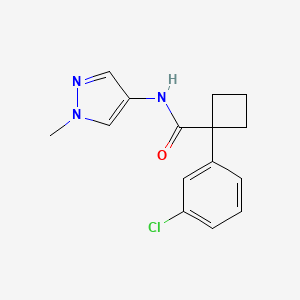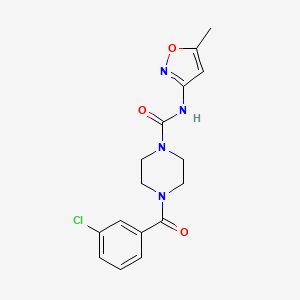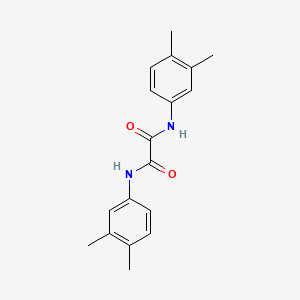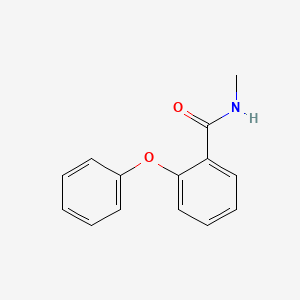
1-(2-nitrophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-nitrophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide, commonly known as NPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPPB belongs to the class of sulfonylureas, which are compounds that have been used as antidiabetic drugs. However, the focus of
Mecanismo De Acción
The mechanism of action of NPPB involves its ability to block the ion channels and transporters mentioned above. NPPB binds to the channels and transporters, preventing the movement of ions or molecules across the membrane. This results in a decrease in the activity of these channels and transporters, which can have various physiological effects.
Biochemical and Physiological Effects
NPPB has been shown to have various biochemical and physiological effects. For example, NPPB has been shown to inhibit the swelling of cells, which is mediated by the VRACs. NPPB has also been shown to inhibit the activity of the CFTR, which is a chloride channel that plays a role in the secretion of fluids in various organs such as the lungs and pancreas. Inhibition of the CFTR by NPPB can have implications for the treatment of cystic fibrosis, a genetic disorder that affects the function of the CFTR.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NPPB in lab experiments is its ability to selectively inhibit specific ion channels and transporters. This can allow researchers to study the function of these channels and transporters in a more precise manner. However, one limitation of using NPPB is its potential for off-target effects. NPPB has been shown to inhibit other ion channels and transporters in addition to the ones mentioned above, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of NPPB. One direction is the development of more selective NPPB analogs that can selectively inhibit specific ion channels and transporters without affecting others. Another direction is the study of the physiological effects of NPPB in various organs and tissues. Finally, the potential therapeutic applications of NPPB for various diseases, such as cystic fibrosis, should be further explored.
Métodos De Síntesis
NPPB can be synthesized by reacting 1-(2-nitrophenyl)sulfonyl chloride with N-(oxolan-2-ylmethyl)piperidine-2-carboxamide in the presence of a base such as triethylamine. The reaction results in the formation of NPPB as a white solid.
Aplicaciones Científicas De Investigación
NPPB has been used in various scientific research applications, including studies on ion channels, transporters, and receptors. NPPB has been shown to inhibit the activity of various ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR), the transient receptor potential (TRP) channels, and the volume-regulated anion channels (VRACs). NPPB has also been used to study the role of transporters such as the organic anion transporter (OAT) and the organic cation transporter (OCT) in drug transport.
Propiedades
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6S/c21-17(18-12-13-6-5-11-26-13)15-8-3-4-10-19(15)27(24,25)16-9-2-1-7-14(16)20(22)23/h1-2,7,9,13,15H,3-6,8,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGUQIYQLNWDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NCC2CCCO2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-nitrophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)


![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)

![N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B7539809.png)

![[4-[(7-Hydroxyisoquinolin-8-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7539827.png)
![N-[5-[2-(3-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7539831.png)

![N-(4-acetamidophenyl)-2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetamide](/img/structure/B7539839.png)


![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B7539859.png)